molecular formula C16H12FN3O3 B2418784 3-fluoro-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865286-24-4

3-fluoro-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2418784
CAS No.: 865286-24-4
M. Wt: 313.288
InChI Key: NIGSVUNUCMDERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This benzamide derivative is of significant interest for research into novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The 1,3,4-oxadiazole ring is a key pharmacophore found in molecules with documented anticancer and antibacterial properties . Compounds containing this scaffold have demonstrated potent activity by targeting essential enzymes and pathways in cancer cells, such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, which are critical for cell proliferation and survival . Furthermore, the structural motif of N-(1,3,4-oxadiazol-2-yl)benzamide has shown promising activity against clinically relevant Gram-positive bacterial pathogens and the urgent-threat Gram-negative pathogen Neisseria gonorrhoeae . The integration of the 3-fluorobenzamide and 3-methoxyphenyl substituents may influence the compound's electronic properties, lipophilicity, and binding affinity to biological targets. This product is intended for research purposes such as in vitro biological screening, mechanism of action studies, and as a building block for the synthesis of novel derivatives. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c1-22-13-7-3-5-11(9-13)15-19-20-16(23-15)18-14(21)10-4-2-6-12(17)8-10/h2-9H,1H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGSVUNUCMDERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a fluorine atom and an oxadiazole ring, suggests promising interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C16H14FN3O3C_{16}H_{14}FN_{3}O_{3} with a molecular weight of 314.31 g/mol. The presence of the methoxy group and the oxadiazole moiety contributes to its chemical stability and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom enhances the compound's lipophilicity, potentially increasing its binding affinity to target proteins. The oxadiazole ring is known for its role in modulating biological pathways, which may include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In vitro tests have shown that derivatives containing the oxadiazole ring exhibit cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds range from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Reference
This compoundMCF-70.65
Similar Oxadiazole DerivativeA5492.41
DoxorubicinMCF-710.38

Antiplasmodial Activity

There is emerging evidence that this compound may also possess antiplasmodial activity. The structural features contribute to its effectiveness against malaria parasites by disrupting their metabolic pathways.

Case Studies

  • Study on Oxadiazole Derivatives : A study published in MDPI highlighted that several oxadiazole derivatives demonstrated higher cytotoxicity than doxorubicin against leukemia cell lines, suggesting that structural modifications can enhance biological activity .
  • Mechanistic Insights : Flow cytometry assays indicated that compounds similar to this compound induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation.

Q & A

Basic: What are the standard synthetic routes for 3-fluoro-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a multi-step process:

Oxadiazole Ring Formation : Cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .

Benzamide Coupling : Amidation via coupling 3-fluorobenzoic acid derivatives (e.g., acyl chlorides) with the oxadiazole intermediate using a base like pyridine or DIPEA .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) for high purity (>95%) .
Optimization Tips :

  • Control reaction temperature (0–5°C during amidation to minimize side reactions).
  • Use anhydrous solvents and inert atmosphere (N₂/Ar) for moisture-sensitive steps .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine at C3 of benzamide, methoxy group at C3 of phenyl) .
    • 19F NMR : Verify fluorine presence and electronic environment .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~370.1) .
  • HPLC : Assess purity (>98% using C18 column, acetonitrile/water gradient) .
  • X-ray Crystallography : Resolve crystal structure (orthorhombic systems common for oxadiazoles; P2₁2₁2₁ space group observed in analogs) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity against kinase targets?

Methodological Answer:

Derivative Synthesis : Modify substituents (e.g., replace 3-methoxyphenyl with 3-chlorophenyl or pyridyl) to probe electronic/steric effects .

In Vitro Assays :

  • Kinase Inhibition : Use ADP-Glo™ assay for IC₅₀ determination against kinases (e.g., EGFR, VEGFR) .
  • Cellular Uptake : Fluorescence microscopy with fluorophore-tagged analogs .

Computational Modeling :

  • Docking (AutoDock Vina) : Predict binding modes to kinase ATP pockets.
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes .

Advanced: How to resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO, THF, and aqueous buffers (pH 1.2–7.4) using UV-Vis spectroscopy .
  • Thermodynamic Analysis :
    • Determine logP (experimental via shake-flask method vs. computational via ChemAxon).
    • Correlate with Hansen solubility parameters .
  • Polymorph Screening : Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms impacting solubility .

Advanced: What mechanistic insights explain its variable antimicrobial activity across studies?

Methodological Answer:

  • Target Identification :
    • Pull-Down Assays : Biotinylated analogs to isolate bacterial protein targets (e.g., dihydrofolate reductase) .
    • Resistance Studies : Serial passage in E. coli to identify mutations conferring resistance .
  • Membrane Permeability :
    • Ethidium Bromide Displacement : Assess interference with bacterial membrane integrity .
  • Metabolomic Profiling (LC-MS) : Compare metabolite changes in treated vs. untreated bacterial cultures .

Advanced: How to address discrepancies in cytotoxicity data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • Plasma Stability : Incubate compound with mouse plasma (37°C) and quantify via LC-MS .
    • Tissue Distribution : Radiolabeled compound (³H/¹⁴C) for biodistribution studies .
  • Metabolite Identification :
    • Microsomal Incubations : Human/mouse liver microsomes + NADPH to identify oxidative metabolites .
  • Toxicity Mitigation : Co-administration with CYP450 inhibitors (e.g., ketoconazole) to reduce hepatic clearance .

Basic: What strategies improve formulation stability for in vivo studies?

Methodological Answer:

  • Nanocarriers : Encapsulate in PLGA nanoparticles (size: 100–200 nm, PDI <0.2) for sustained release .
  • Lyophilization : Prepare lyophilized powder with trehalose (cryoprotectant) for long-term storage .
  • Buffered Solutions : Use PBS (pH 7.4) with 0.1% Tween-80 to prevent aggregation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.